molecular formula C8H12O5S B13489987 rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione

rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione

Cat. No.: B13489987
M. Wt: 220.25 g/mol
InChI Key: IWRSWFULQBARDE-HTQZYQBOSA-N
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Description

Rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is a complex organic compound with a unique structure that includes a thieno[3,4-c]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the thieno[3,4-c]furan ring system. The hydroxymethyl and methyl groups are then introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

Rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce a dihydro derivative.

Scientific Research Applications

Rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thieno[3,4-c]furan ring system can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A related compound with a furan ring and hydroxymethyl group.

    2,5-Bis(hydroxymethyl)furan: Another similar compound with two hydroxymethyl groups on a furan ring.

Uniqueness

Rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12O5S

Molecular Weight

220.25 g/mol

IUPAC Name

(3aS,6aS)-6a-(hydroxymethyl)-3a-methyl-5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]furan-3-one

InChI

InChI=1S/C8H12O5S/c1-7-4-14(11,12)5-8(7,2-9)3-13-6(7)10/h9H,2-5H2,1H3/t7-,8-/m1/s1

InChI Key

IWRSWFULQBARDE-HTQZYQBOSA-N

Isomeric SMILES

C[C@]12CS(=O)(=O)C[C@]1(COC2=O)CO

Canonical SMILES

CC12CS(=O)(=O)CC1(COC2=O)CO

Origin of Product

United States

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